

# Application Note: Synthesis of Triphenylcarbinol via Grignard Reaction

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Compound of Interest						
Compound Name:	Triphenylcarbinol					
Cat. No.:	B194598	Get Quote				

#### Introduction

The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds. Developed by Victor Grignard, who was awarded the Nobel Prize in Chemistry in 1912, this reaction involves an organomagnesium halide (the Grignard reagent) acting as a potent nucleophile.[1][2][3][4] These reagents are typically prepared by reacting an alkyl or aryl halide with magnesium metal in an anhydrous ether solvent.[2][3][5] The resulting organomagnesium compound exhibits a highly polarized carbon-magnesium bond, rendering the carbon atom strongly nucleophilic and basic.[1][2]

A classic application of this reaction is the synthesis of tertiary alcohols. In this protocol, **triphenylcarbinol** (also known as triphenylmethanol) is synthesized by reacting a phenylmagnesium bromide Grignard reagent with an ester, such as methyl benzoate or ethyl benzoate.[1][5][6][7] The reaction proceeds in two stages: the first equivalent of the Grignard reagent adds to the ester's carbonyl group, forming a tetrahedral intermediate which then eliminates an alkoxide to yield a ketone (benzophenone).[1][2] This ketone is more reactive than the initial ester and is immediately attacked by a second equivalent of the Grignard reagent.[1][8] An acidic work-up then protonates the resulting alkoxide to yield the final tertiary alcohol product, **triphenylcarbinol**.[1][3][9] Due to the high reactivity of the Grignard reagent, it is imperative to conduct the experiment under strictly anhydrous conditions, as any moisture will protonate and destroy the reagent.[1][5][6][10]

# **Experimental Protocol**



This protocol details the synthesis of **triphenylcarbinol** from bromobenzene and methyl

benzoate.			

- 1. Materials and Equipment
- · Reagents:
  - Magnesium turnings (dry, shiny)[6]
  - Anhydrous diethyl ether or ethyl ether[6][7]
  - Bromobenzene (dry)[6][7]
  - lodine crystal (optional, as initiator)[6][11]
  - Methyl benzoate or Ethyl benzoate (dry)[6][7]
  - 10% Sulfuric acid (H<sub>2</sub>SO<sub>4</sub>)[6][8]
  - Saturated sodium chloride solution (brine)[8]
  - Anhydrous sodium sulfate or magnesium sulfate[8]
  - Ligroin or Carbon Tetrachloride (for recrystallization)[5][7][8]
  - Ice[6][8]
- Equipment:
  - Round-bottom flasks (various sizes)[6]
  - Reflux condenser with tubing[6]
  - Separatory funnel[6][7]
  - Claisen adapter[5]
  - Drying tube (e.g., with calcium chloride)[5][8]

## Methodological & Application





- Heating mantle or hot plate[8]
- Stirring apparatus (magnetic stirrer or mechanical stirrer)[7]
- Erlenmeyer flasks[6]
- Büchner funnel and filter flask[6]
- Ice bath[5][6]
- 2. Preparation of Phenylmagnesium Bromide (Grignard Reagent)
- Glassware Preparation: All glassware must be scrupulously cleaned and dried, typically in an oven overnight, to remove all traces of water.[4][6][11] Assemble the apparatus (round-bottom flask, reflux condenser, and addition funnel) while hot and protect it from atmospheric moisture with drying tubes.[11]
- Initiation: Place 1.0 g of dry, shiny magnesium turnings into the 100 mL round-bottom flask. [6] Add 8 mL of anhydrous ethyl ether and 5 mL of dry bromobenzene to the flask through the condenser.[6] Warm the flask gently with your hands.[6] The reaction should initiate within minutes, indicated by bubbling and the solution turning cloudy and brownish.[5][6]
- Initiation Assistance (if needed): If the reaction does not start, a small crystal of iodine can be added to activate the magnesium surface.[6][10] Alternatively, the magnesium can be crushed with a dry stirring rod.[11]
- Completion of Grignard Formation: Once the reaction begins, add an additional 12 mL of anhydrous ethyl ether down the condenser.[6] Allow the mixture to reflux gently until most of the magnesium is consumed.[6][8] The final solution should be cloudy and brown.[6]
   Proceed to the next step without delay as the reagent can deteriorate.[8]
- 3. Synthesis of **Triphenylcarbinol**
- Reactant Addition: In a separatory funnel, prepare a solution of 2.5 g of methyl benzoate in 8 mL of anhydrous ethyl ether.

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- Reaction: Add the methyl benzoate solution dropwise to the stirred Grignard reagent through the top of the condenser.[6] The addition should be slow enough to maintain a gentle reflux and control the exothermic reaction.[2][7] An ice bath can be used to moderate the reaction if it becomes too vigorous.[5][6] A white solid intermediate may precipitate during this step.[6]
- Reflux: After the addition is complete, gently reflux the mixture for an additional 25-60 minutes to ensure the reaction goes to completion.[6][7]

## 4. Work-up and Isolation

- Hydrolysis: Cool the reaction flask in an ice bath.[7] Pour the reaction mixture slowly and
  with stirring into an Erlenmeyer flask containing approximately 30 mL of 10% sulfuric acid
  and 15 g of ice.[6][8] This step protonates the alkoxide and dissolves the basic magnesium
  salts.[6][8]
- Extraction: Transfer the entire mixture to a separatory funnel. Rinse the reaction flask with ether and add the rinsing to the funnel.[6] Shake the funnel, venting frequently, and separate the layers. The **triphenylcarbinol** will be in the organic (ether) layer.[6]
- Washing: Wash the organic layer sequentially with 10% sulfuric acid, water, and finally a saturated sodium chloride solution to remove residual acid and water.[7][8]
- Drying: Transfer the ether layer to a clean Erlenmeyer flask and dry it over anhydrous sodium sulfate or magnesium sulfate.[8]
- Solvent Removal: Decant or filter the dried ether solution into a tared flask. Evaporate the
  ether using a rotary evaporator or by gentle heating in a fume hood to obtain the crude
  product.[8][11]

### 5. Purification

Recrystallization: The primary impurity is often biphenyl, which is formed as a side product.
 [8] Recrystallize the crude triphenylcarbinol from a suitable solvent system like an ether-ligroin mixture or carbon tetrachloride.[5][7][8] Biphenyl is more soluble in nonpolar hydrocarbon solvents, allowing for its separation.[8]



Drying and Characterization: Collect the purified crystals by vacuum filtration, wash them
with a small amount of cold solvent, and let them air dry.[7] Determine the final mass,
calculate the percent yield, and characterize the product by measuring its melting point
(literature value: ~160-163°C).[5][8]

## **Data Presentation**

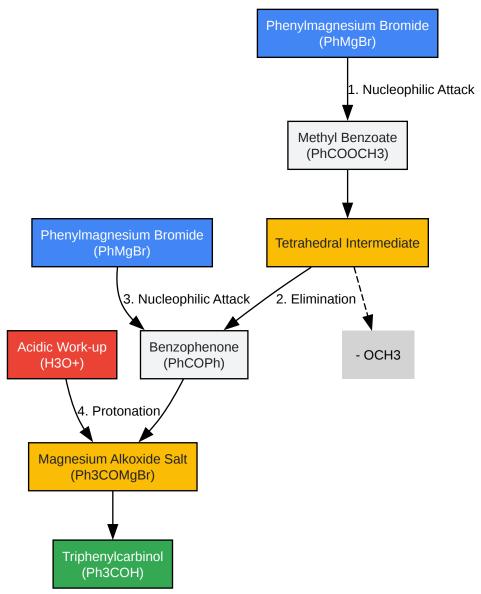
Table 1: Reagent and Product Data for **Triphenylcarbinol** Synthesis

Compound	Molecular Weight ( g/mol )	Amount Used	Moles	Molar Ratio (Theoretical)
Bromobenzene	157.01	10.0 g	0.0637	2
Magnesium	24.31	1.5 g	0.0617	2
Methyl Benzoate	136.15	4.5 g (4.1 mL)	0.0330	1
Triphenylcarbinol	260.33	Theoretical: 8.03	0.0309	1

Note: The values in this table are based on a sample literature procedure and should be adjusted based on the specific scale of the experiment. The limiting reagent in this example is magnesium.[5] A typical yield for this reaction can range from 70% to over 90%.[7][12]

# Visualizations Reaction Mechanism





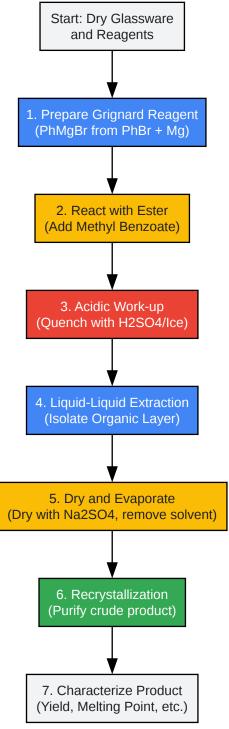
Triphenylcarbinol Grignard Reaction Mechanism

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Caption: The mechanism for the Grignard synthesis of triphenylcarbinol from an ester.

# **Experimental Workflow**





Experimental Workflow for Triphenylcarbinol Synthesis

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Caption: A step-by-step workflow for the synthesis and purification of **triphenylcarbinol**.



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